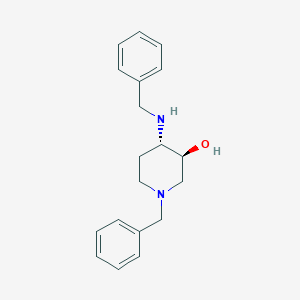
(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol is a chiral piperidine derivative. Compounds of this nature are often studied for their potential pharmacological properties, including their roles as intermediates in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Benzylation: The piperidine ring is benzylated using benzyl bromide in the presence of a base such as sodium hydride.
Amine Introduction:
Chiral Resolution: The final step involves chiral resolution to obtain the (3S,4S) enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening for chiral resolution.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
作用机制
The mechanism of action of (3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity. The benzyl and benzylamino groups can enhance binding affinity to specific molecular targets, influencing pathways involved in neurotransmission or enzyme regulation.
相似化合物的比较
Similar Compounds
- (3S,4S)-1-benzyl-4-(methylamino)piperidin-3-ol
- (3S,4S)-1-benzyl-4-(ethylamino)piperidin-3-ol
- (3S,4S)-1-benzyl-4-(propylamino)piperidin-3-ol
Uniqueness
(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol is unique due to its specific substitution pattern, which can influence its pharmacological properties and binding affinity to molecular targets. The presence of the benzylamino group may confer distinct biological activity compared to other similar compounds.
属性
分子式 |
C19H24N2O |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
(3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol |
InChI |
InChI=1S/C19H24N2O/c22-19-15-21(14-17-9-5-2-6-10-17)12-11-18(19)20-13-16-7-3-1-4-8-16/h1-10,18-20,22H,11-15H2/t18-,19-/m0/s1 |
InChI 键 |
HUVGDTRCZVNHGX-OALUTQOASA-N |
手性 SMILES |
C1CN(C[C@@H]([C@H]1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |
规范 SMILES |
C1CN(CC(C1NCC2=CC=CC=C2)O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)
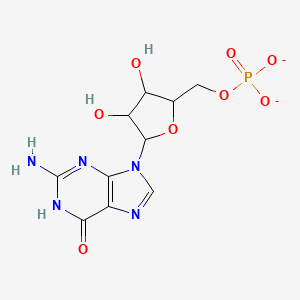
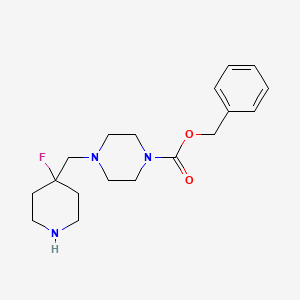
![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
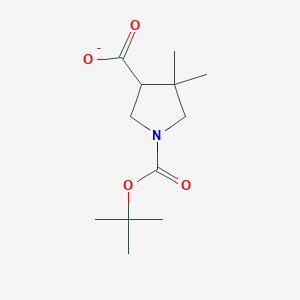
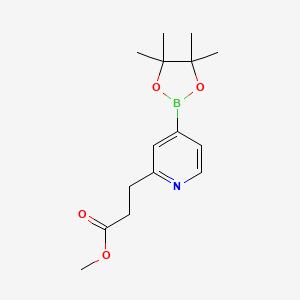

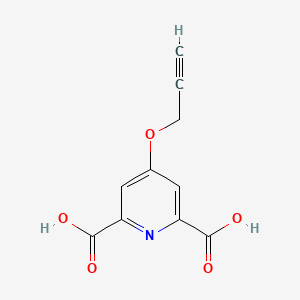

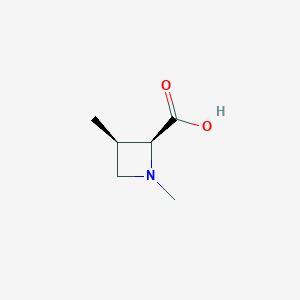
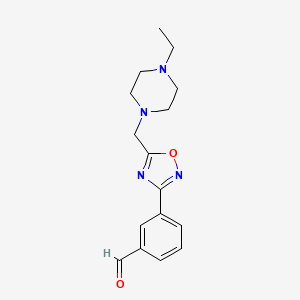


![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B13916038.png)
